molecular formula C4H10N6O4S B029843 2,4,5,6-Tetraaminopyrimidine sulfate CAS No. 5392-28-9

2,4,5,6-Tetraaminopyrimidine sulfate

Cat. No. B029843
CAS RN: 5392-28-9
M. Wt: 238.23 g/mol
InChI Key: MQEFDQWUCTUJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The electrochemical synthesis of 2,4,5,6-tetraaminopyrimidine (TAP) showcases a method where TAP can be produced by the electrochemical reduction of 2,4,6-tetramino-5-nitrosopyrimidine in acid media. This method is highlighted by its environmental friendliness due to the absence of sodium sulfate waste during the isolation of TAP from alkaline solutions (Arkhipova & Avrutskaya, 1996).

Molecular Structure Analysis

The supramolecular interactions in organic hydrated 2,4,6-triaminopyrimidinium salts, including sulfate salts, have been extensively studied. These studies involve characterizing the crystal structures through X-ray diffraction techniques, revealing how proton transfer and hydrogen bonding play crucial roles in their molecular configuration (Sangavi et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 2,4,5,6-tetraaminopyrimidine often result in the formation of complex organic compounds. For instance, its reaction with chalcones in the presence of acetic acid yields 1H-pyrimido[4,5-b][1,4]diazepine derivatives, showcasing its versatility in organic synthesis (Insuasty et al., 2000).

Physical Properties Analysis

The physical properties of 2,4,5,6-tetraaminopyrimidine sulfate and related compounds are significantly influenced by their supramolecular structures. Studies have shown that the macrocyclic tetraamide derived from such compounds exhibits high affinities for ions like phosphate and sulfate in certain solvents, indicating strong interaction forces within these complexes (Hossain et al., 2001).

Scientific Research Applications

Electrochemical Synthesis

2,4,5,6-Tetraaminopyrimidine (TAP) has been studied for its electrochemical synthesis in acid media. It's an intermediate in the synthesis of methotrexate, used for medical treatment of acute leucosis. Electrochemical reduction of 2,4,6-tetramino-5-nitrosopyrimidine in both alkaline and acid media is a key process, with acid media being advantageous due to the absence of sodium sulfate waste during AP isolation (Arkhipova & Avrutskaya, 1996).

Vasodilation Properties

TAP has been linked to the synthesis of pyrimidine and triazine 3-oxide sulfates, which are found to be vasodilators. These compounds, upon reacting with sources of sulfur trioxide, yield heterocyclic O-sulfates with unique physical properties and potential hypotensive effects (Mccall et al., 1983).

Synthesis of Isoxanthopterinacetates

TAP has been used in the synthesis of methyl and ethyl isoxanthopterin-6-acetates and their 4-amino analogues. This synthesis path is unique as these compounds exist in an imine form, a rare occurrence compared to related compounds that exist in enamine form (Iwanami, 1971).

Antimalarial and Antitumor Agents

Research into new 6,7-disubstituted 2,4-diaminopteridines and 2-amino-4-hydroxypteridines, synthesized via the reaction with symmetrical a-diketones and TAP, has been conducted for their potential as antimalarial and antitumor agents. These studies contribute to a broader survey of new folate antagonists as candidates for these applications (Rosowsky et al., 1973).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

As an intermediate in the production of Methotrexate, 2,4,5,6-Tetraaminopyrimidine sulfate plays a crucial role in the pharmaceutical industry . Its future directions might be closely related to the development and improvement of drug synthesis processes.

properties

IUPAC Name

pyrimidine-2,4,5,6-tetramine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6.H2O4S/c5-1-2(6)9-4(8)10-3(1)7;1-5(2,3)4/h5H2,(H6,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEFDQWUCTUJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037023
Record name 2,4,5,6-Pyrimidinetetramine sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5,6-Tetraaminopyrimidine sulfate

CAS RN

5392-28-9, 49647-58-7
Record name 2,4,5,6-Tetraaminopyrimidine sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5392-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5,6-Pyrimidinetetramine, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49647-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraaminopyrimidine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5,6-Pyrimidinetetramine, sulfate (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049647587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5392-28-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,5,6-Pyrimidinetetramine, sulfate (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,5,6-Pyrimidinetetramine, sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,5,6-Pyrimidinetetramine sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidinetetrayltetraamine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyrimidinetetramine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAAMINOPYRIMIDINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QQY0I99M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.